![molecular formula C11H13ClN2O3S B239467 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone several clinical trials.
Mecanismo De Acción
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a reversible inhibitor of BTK, ITK, and JAK3. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, while JAK3 is involved in cytokine receptor signaling. By inhibiting these enzymes, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce the size of tumors in animal models of lymphoma and leukemia. In addition, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its specificity for BTK, ITK, and JAK3, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some cancers may not rely on B-cell or T-cell signaling pathways for survival.
Direcciones Futuras
There are several potential future directions for research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of combination therapies that include 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients will respond best to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Finally, there is a need for further research on the long-term safety and efficacy of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in humans.
Conclusion
In conclusion, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a small molecule inhibitor that has shown promise in treating various types of cancer. Its specificity for BTK, ITK, and JAK3 makes it a potentially valuable addition to cancer treatment regimens. However, further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves several steps, including the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylimidazole to form 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methylimidazole, which is then reduced with sodium borohydride to yield 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The overall yield of this process is approximately 60%.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has also been shown to induce apoptosis (cell death) in cancer cells.
Propiedades
Nombre del producto |
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
Fórmula molecular |
C11H13ClN2O3S |
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H13ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
DDVAGUUSICHDII-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



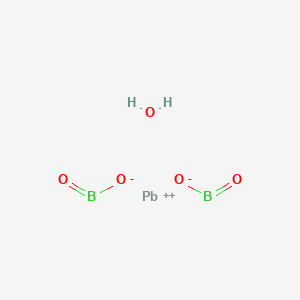


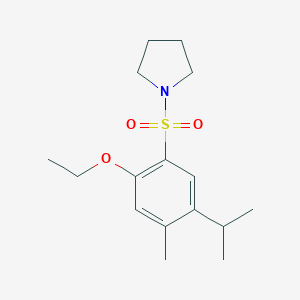
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
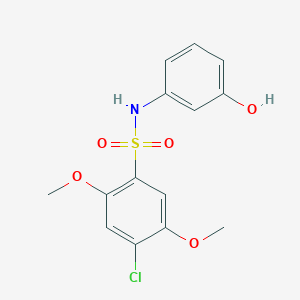

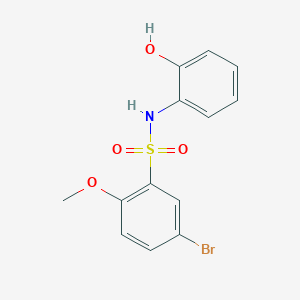

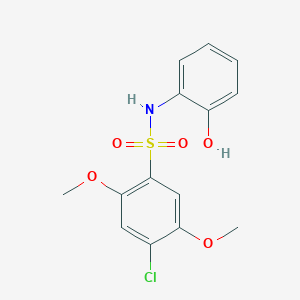
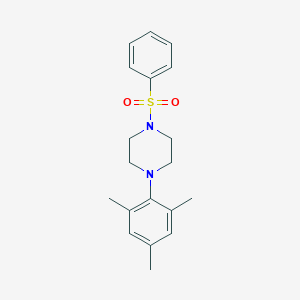
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
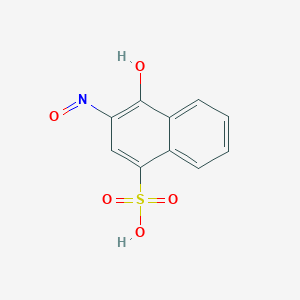
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)